2,5-Diisopropyl-p-xylene

Organic Synthesis Catalysis Isomer Separation

2,5-Diisopropyl-p-xylene (CAS 10375-96-9) is a symmetrically substituted, tetra-alkylated aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol. As a derivative of p-xylene, it features two methyl groups at the 1,4-positions and two isopropyl groups at the 2,5-positions on the benzene ring, creating a structure with significant steric hindrance.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 10375-96-9
Cat. No. B085143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diisopropyl-p-xylene
CAS10375-96-9
Synonyms2,5-Diisopropyl-1,4-dimethylbenzene
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)C)C(C)C
InChIInChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3
InChIKeyMBEBPYJMHLBHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diisopropyl-p-xylene (CAS 10375-96-9): Physical-Chemical Baseline and Structural Identity


2,5-Diisopropyl-p-xylene (CAS 10375-96-9) is a symmetrically substituted, tetra-alkylated aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol [1]. As a derivative of p-xylene, it features two methyl groups at the 1,4-positions and two isopropyl groups at the 2,5-positions on the benzene ring, creating a structure with significant steric hindrance [1]. This compound is primarily utilized as a specialty chemical intermediate in organic synthesis and advanced polymer research, rather than as a bulk commodity solvent .

Symmetrically tetra-alkylated p-xylene core with significant steric hindrance
Specialty intermediate for organic synthesis and advanced polymer research
Supports regioselective oxidation, diisocyanate synthesis, and structure-property studies

2,5-Diisopropyl-p-xylene Procurement: Why Isomer Purity and Specific Substitution Pattern Are Non-Negotiable


Generic substitution of 2,5-diisopropyl-p-xylene with other diisopropylbenzene or alkyl-xylene isomers is scientifically unsound due to critical differences in regioselective reactivity, steric hindrance, and downstream product performance. For instance, the specific 2,5-substitution pattern on the p-xylene core dictates the compound's oxidation pathway and yield in the synthesis of pyromellitic dianhydride (PMDA), a key monomer for high-performance polyimides [1]. Similarly, in polymer applications, the use of the 2,5-diisopropyl-p-xylene diisocyanate derivative, rather than other aromatic diisocyanates, directly impacts the segmented polyurethane's structural properties [2]. Sourcing a product with a high concentration of the desired isomer, as enabled by specific synthetic methods, is essential for achieving reproducible and optimized outcomes in these high-value applications [3].

Isomer mismatch
Replacing 2,5- with 2,3- or 2,6-diisopropyl-p-xylene may shift regioselective reactivity and downstream product profile.
Core substitution
Using other tetraalkylbenzene isomers or simple alkyl-xylenes can alter steric hindrance and oxidation pathway, changing PMDA yield.
Derivative mismatch
Alternative aromatic diisocyanates may not reproduce the steric and electronic effects required for segmented polyurethane properties.

2,5-Diisopropyl-p-xylene: Head-to-Head Quantitative Differentiation Data for Scientific Selection


Superior Isomer Selectivity in Synthesis: Achieving >95% 2,5-Diisopropyl-p-xylene Concentration

The patented two-step alkylation method demonstrates a clear advantage in producing the 2,5-isomer with high selectivity compared to the other diisopropyl-p-xylene isomers (2,3- and 2,6-). After a first step accumulating a mixture of isomers, the second step and subsequent holding period achieve a final alkylate where at least 95% of the diisopropyl-p-xylene fraction is the desired 2,5-isomer [1].

Isomer selectivity
Reported
Enriched to ≥95% 2,5-isomer from a 30–50% isomer mixture
Supports regioselective chemistry and reproducible reactivity
Process-dependent; validate in your system
Organic Synthesis Catalysis Isomer Separation

Comparative Oxidation Yield to Pyromellitic Dianhydride (PMDA): Positioning Among Tetraalkylbenzene Analogs

In gas-phase air oxidation studies with vanadium oxide catalysts, 2,5-diisopropyl-p-xylene exhibits a specific intermediate performance. Its yield of pyromellitic dianhydride (PMDA) is higher than that obtained from 1,2,4,5-tetraisopropylbenzene (TIPB), but lower than the yield from durene (1,2,4,5-tetramethylbenzene) [1].

PMDA oxidation rank
Reported
Durene > 2,5-Diisopropyl-p-xylene > TIPB
Intermediate oxidation reactivity for PMDA precursor screening
Qualitative ranking; verify with your catalyst system
Catalytic Oxidation Polyimide Precursors Pyromellitic Dianhydride

Derivative-Based Polymer Differentiation: Segmented Polyurethane Production

The derivative 2,5-diisopropyl-p-xylylene diisocyanate, synthesized from the target compound, is specifically claimed for the production of segmented polyurethanes [1]. This differentiates it from other xylene diisocyanates (e.g., m-xylylene diisocyanate, p-xylylene diisocyanate) and aromatic diisocyanates (e.g., toluene diisocyanate, methylene diphenyl diisocyanate), where the 2,5-diisopropyl substitution is intended to impart unique steric and electronic effects to the resulting polymer backbone.

Segmented polyurethane precursor
Reported
Derivative diisocyanate enables sterically unique polyurethane backbone
Supports structure–property studies in polyurethane elastomers
Polymer properties require independent validation
Polymer Chemistry Polyurethanes Diisocyanate Monomers

2,5-Diisopropyl-p-xylene: Validated Research and Industrial Application Scenarios


Synthesis of High-Purity 2,5-Diisopropyl-p-xylene for Regioselective Chemistry

Research groups focused on regioselective oxidation or functionalization of tetraalkylbenzenes require a starting material of high isomeric purity. The patented alkylation method producing ≥95% 2,5-diisopropyl-p-xylene [1] directly addresses this need, enabling studies on steric and electronic effects without interference from other diisopropyl-p-xylene isomers. This high-purity material is essential for investigating its oxidation to PMDA or for synthesizing derivatives like 2,5-diisopropyl-p-xylylene diisocyanate with predictable outcomes [2].

Development of Polyimide Precursors via Catalytic Oxidation

In the field of high-performance polymers, pyromellitic dianhydride (PMDA) is a critical monomer. The established, albeit qualitative, ranking of oxidation yields (Durene > 2,5-Diisopropyl-p-xylene > TIPB) [2] positions this compound as a viable alternative precursor for PMDA synthesis. It offers a distinct reactivity profile compared to durene, which may be advantageous when a less exothermic or more controllable oxidation process is desired. Procurement should be prioritized for labs developing novel polyimide formulations where subtle changes in monomer structure can lead to significant differences in polymer processability and final properties.

Synthesis of Specialty Diisocyanates for Advanced Polyurethane Elastomers

The specific application of 2,5-diisopropyl-p-xylene as a precursor to its corresponding diisocyanate for segmented polyurethane production is a key differentiator [3]. Researchers investigating structure-property relationships in polyurethane elastomers can use this compound to introduce a unique, sterically bulky aromatic diisocyanate component. This allows for systematic studies comparing the resulting polymer's mechanical, thermal, and optical properties against those derived from more common diisocyanates, offering a pathway to new materials with tailored performance characteristics.

Process Development for Selective Alkylation of p-Xylene

The two-step alkylation process detailed in patent RU2415123C1 [1] itself represents a significant application scenario for process chemists and chemical engineers. The method provides a blueprint for achieving high selectivity for the 2,5-isomer, which is a non-trivial challenge in Friedel-Crafts chemistry. Research focused on optimizing this process, exploring alternative catalysts, or scaling it up would require a reliable source of the target compound as a reference standard to validate analytical methods and product purity.

Application
Selection Property
Validation Focus
Regioselective oxidation / functionalization studies
Isomeric purity consistency
Reproducible reactivity and functionalization outcomes
Polyimide precursor (PMDA) synthesis
Oxidation reactivity context
PMDA yield process control
Specialty diisocyanate development
Sterically bulky aromatic structure
Polyurethane property comparison
Selective alkylation process research
High 2,5-selectivity synthesis method
Analytical method and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diisopropyl-p-xylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.